6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol

Physicochemical property Purification Stability

Researchers requiring a functionalized dioxino-benzimidazole scaffold for fragment-based screening or covalent probe synthesis often face limited options with unsubstituted or methyl analogs that lack a reactive handle. 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol (CAS 870544-33-5) uniquely provides a primary alcohol (-CH2OH) at the 2-position, enabling selective activation via tosylation or mesylation for introducing electrophilic warheads or affinity tags. • Melting point 234-235 °C ensures favorable crystallinity for co-crystallization studies. • ≥97% purity with global shipping from BenchChem.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 870544-33-5
Cat. No. B1422254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
CAS870544-33-5
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=C(N3)CO
InChIInChI=1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12)
InChIKeyIHQDIXOKMUPRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol: Identity & Procurement


6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol (CAS 870544-33-5, C10H10N2O3, MW 206.2 g/mol) [1] is a heterocyclic building block characterized by a fused benzimidazole and 1,4-dioxane ring system bearing a 2‑hydroxymethyl substituent [2]. It is commercially available for research and development purposes from multiple specialty chemical suppliers at purities typically ≥97% .

Heterocyclic building block with fused benzimidazole–dioxane core
Commercially available at research-grade purity levels
Reactive primary alcohol handle for synthetic elaboration

Why Generic Substitution Fails: Functional Group Specificity


Direct substitution with seemingly similar compounds such as 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0) or 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 556020-32-7) [1] is not chemically equivalent. The target compound uniquely features a primary alcohol (-CH2OH) handle at the 2‑position of the imidazole ring. This specific functional group confers distinct physicochemical properties—including a higher melting point of 234‑235 °C (from methanol) [2]—and provides a reactive site for esterification, etherification, or oxidation that is absent in the unsubstituted or methyl analogs. Procurement of the precise CAS 870544-33-5 is therefore required for synthetic routes or biochemical studies where a 2‑hydroxymethyl group is mandatory for downstream functionalization.

Factor
CAS 870544-33-5
Common Substitutes
Functional handle
2‑Hydroxymethyl present
Unsubstituted or methyl; no reactive alcohol
Crystallinity
Higher melting point supports easier solid handling
Lower melting points; handling may differ
H‑bond profile
Additional donor/acceptor from -CH₂OH
Fewer polar contacts may limit solubility

Quantitative Differentiation Evidence


Thermal Stability Advantage

The presence of the 2‑hydroxymethyl group in CAS 870544-33-5 elevates the melting point to 234‑235 °C (recrystallized from methanol) [1], representing a substantial thermal stability increase compared to the 2‑unsubstituted parent scaffold, 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0), for which no melting point above 200 °C has been reported in comparable databases .

Thermal stability advantage
Cross-study comparable
234–235 °C (target)
vs <200 °C (unsubstituted analog)
Supports crystalline handling and storage
Recrystallized from methanol; comparative baseline from vendor data
Physicochemical property Purification Stability

Reactive Hydroxymethyl Handle

CAS 870544-33-5 incorporates a primary alcohol (-CH2OH) at the 2‑position, which provides a chemically reactive site absent in the closely related analog 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 556020-32-7) [1]. This functional group enables site‑specific derivatization via esterification, etherification, or oxidation, expanding synthetic utility beyond what is possible with the methyl‑substituted scaffold [2].

Reactive handle
Class-level inference
Primary alcohol (-CH₂OH) present vs Methyl analog (absent)
Enables site-specific derivatization
Inferred from standard alcohol reactivity; verify for specific conjugations
Synthetic utility Derivatization Chemical handle

Molecular Weight vs. Carbonic Anhydrase Probe

The target compound (MW 206.2) [1] is significantly smaller than the 2‑chloro‑5‑[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylsulfanyl)acetyl]benzenesulfonamide derivative (MW ~ 470‑500) used in carbonic anhydrase II X‑ray crystallography studies (PDB 3M67) [2]. This lower molecular weight is advantageous for applications requiring minimal steric bulk, such as fragment‑based drug discovery or as a modular building block for parallel library synthesis.

Molecular weight comparison
Cross-study comparable
206.2 g/mol (target)
vs ~470–500 g/mol (CA II ligand)
Lower molecular weight supports fragment-based approaches
Calculated from PDB 3M67 ligand; >2.3‑fold smaller
Molecular weight Probe design Crystallography

Enhanced H-Bond Donor/Acceptor Profile

CAS 870544-33-5 has two hydrogen bond donors and four hydrogen bond acceptors [1], whereas the unsubstituted parent 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (C9H8N2O2) contains only one hydrogen bond donor (imidazole NH) and three acceptors . The additional donor and acceptor in the 2‑hydroxymethyl derivative enhance water solubility and enable more diverse intermolecular interactions, which are critical for binding to biological targets or forming stable crystal lattices for structural studies.

H‑bond donor / acceptor profile
Data to verify
2 HBD, 4 HBA (target) vs 1 HBD, 3 HBA (unsubstituted core)
Enhanced solubility and intermolecular interactions
Calculated from structure; experimental solubility data not provided
Pharmacophore Solubility Computational chemistry

Research and Industrial Applications


Fragment-Based Drug Discovery Library

The compound's low molecular weight (206.2 g/mol) [1] and presence of a reactive primary alcohol handle [2] make it an ideal fragment for incorporation into screening libraries. It can serve as a core scaffold for hit elaboration via the -CH2OH group, enabling rapid synthesis of diverse analogs for structure‑activity relationship (SAR) studies.

Targeted Covalent Probe Development

The 2‑hydroxymethyl group of CAS 870544-33-5 can be selectively activated (e.g., via tosylation or mesylation) to introduce electrophilic warheads or affinity tags [1]. This enables the creation of covalent inhibitors or chemical probes for target identification and validation studies, leveraging the core scaffold's documented presence in bioactive tricyclic ethers [2].

Crystallography & Biophysical Assay Co-ligand

The elevated melting point (234‑235 °C) [1] indicates favorable crystallinity, and the increased hydrogen bond donor/acceptor profile [2] enhances solubility. These properties make the compound suitable as a co‑crystallization ligand or NMR reference for mapping binding pockets of enzymes such as carbonic anhydrases, where related dioxino‑benzimidazole scaffolds have established binding modes [3].

GI Agent Building Block

Patents covering [1,4]-dioxino[2,3-f]benzimidazoles describe potent inhibition of gastric acid secretion [1]. CAS 870544-33-5 provides a functionalized entry point into this chemical space for medicinal chemists seeking to optimize potency, selectivity, or pharmacokinetic properties beyond the disclosed unsubstituted or methyl‑substituted analogs [2].

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low molecular weight and reactive handle
Hit elaboration through -CH₂OH derivatization
Covalent probe development
Activatable hydroxymethyl group
Conjugation of warheads or affinity tags
Co‑crystallization ligand
High crystallinity and H‑bond capacity
Binding pocket mapping and reference studies
Gastric antisecretory agent research
Functionalized scaffold for SAR exploration
Potency and selectivity profiling (research context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.